molecular formula C14H24N4O5 B12912691 Glycine, L-valyl-L-prolylglycyl- CAS No. 53356-54-0

Glycine, L-valyl-L-prolylglycyl-

Cat. No.: B12912691
CAS No.: 53356-54-0
M. Wt: 328.36 g/mol
InChI Key: AEHVVJHRVKKFLJ-CABZTGNLSA-N
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Description

2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its intricate structure, which includes a pyrrolidine ring, an amino acid moiety, and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid typically involves the following steps:

    Formation of Pyrrolidine Carboxamide: The initial step involves the synthesis of pyrrolidine carboxamide from pyrrolidine carboxaldehyde and formamides or amines via oxidative amidation.

    Coupling with Amino Acid: The pyrrolidine carboxamide is then coupled with an amino acid derivative, such as 2-amino-3-methylbutanoic acid, under peptide coupling conditions. Common reagents for this step include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: TBHP (tert-Butyl hydroperoxide), hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrrolidine ring, while reduction may produce reduced amide or amino groups.

Scientific Research Applications

2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein-protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

53356-54-0

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

IUPAC Name

2-[[2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)18-5-3-4-9(18)13(22)17-6-10(19)16-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,12-/m0/s1

InChI Key

AEHVVJHRVKKFLJ-CABZTGNLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

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